molecular formula C10H12ClN3O6S2 B14002889 6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid CAS No. 64932-76-9

6-Chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid

Cat. No.: B14002889
CAS No.: 64932-76-9
M. Wt: 369.8 g/mol
InChI Key: TVPQERYORAWVJW-UHFFFAOYSA-N
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Description

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonation: The addition of the sulfamoyl group using sulfonation reactions.

    Oxidation: The formation of the dioxo groups through oxidation reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.

Scientific Research Applications

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 include:

  • 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
  • 6-chloro-3,4-dihydro-3-(2-norbornen-5-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
  • 6-chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Uniqueness

The uniqueness of 6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64932-76-9

Molecular Formula

C10H12ClN3O6S2

Molecular Weight

369.8 g/mol

IUPAC Name

6-chloro-2-ethyl-1,1-dioxo-7-sulfamoyl-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid

InChI

InChI=1S/C10H12ClN3O6S2/c1-2-14-9(10(15)16)13-6-3-5(11)7(21(12,17)18)4-8(6)22(14,19)20/h3-4,9,13H,2H2,1H3,(H,15,16)(H2,12,17,18)

InChI Key

TVPQERYORAWVJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)C(=O)O

Origin of Product

United States

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